Benzenesulfonylfluoride, 5-chloro-2-hydroxy-

Übersicht

Beschreibung

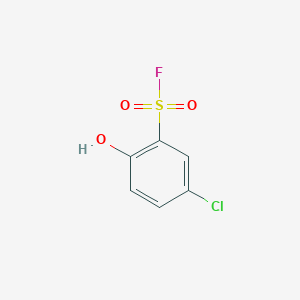

“Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” is a chemical compound with the molecular formula C6H4ClFO3S . It has a molecular weight of 210.61 g/mol.

Molecular Structure Analysis

The molecular structure of “Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” consists of a benzene ring substituted with a sulfonyl fluoride group, a chlorine atom, and a hydroxy group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name or a structural diagram.Physical And Chemical Properties Analysis

“Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” has a density of 1.4±0.1 g/cm3, a boiling point of 400.5±45.0 °C at 760 mmHg, and a flash point of 196.0±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Ring Halogenation Catalysis

Benzenesulfonylfluoride derivatives, such as those derived from polyalkylbenzenes, have been explored as catalysts in ring halogenation processes. For instance, the use of [hydroxy(tosyloxy)iodo]benzene as a catalyst demonstrated effectiveness in NBS (1-Bromo-2,5-pyrrolidinedione)-mediated halogenations, albeit with limitations in NCS (1-chloro-2,5-pyrrolidinedione) reactions. This indicates a potential application in selective organic synthesis through halogenation, offering pathways to mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yields (Bovonsombat & Mcnelis, 1993).

Benzyne Generation Methodology

The generation of benzyne intermediates from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride (NfF) through a domino process demonstrates another application. This method enables the synthesis of polysubstituted benzenes, highlighting a strategy for constructing complex aromatic compounds efficiently, which is crucial in medicinal chemistry and materials science (Ikawa et al., 2011).

Advanced Organic Synthesis

Benzenesulfonylfluoride derivatives have found utility in the advanced synthesis of complex molecules. For instance, the preparation of Schiff bases and their evaluation for biological activities, such as anti-ulcer properties, signifies the role of these compounds in developing therapeutic agents. The synthesis of 2’-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide Schiff base and its testing against ethanol-induced gastric mucosal lesions in rats demonstrate a potential pathway for discovering new drugs (Gwaram et al., 2012).

Herbicide Metabolism and Selectivity

Research into the metabolism of herbicides like chlorsulfuron by plants has shed light on the selectivity mechanisms that allow certain crops to tolerate herbicides while effectively controlling weeds. This understanding is crucial for developing more selective and environmentally friendly agricultural chemicals. The metabolism pathway elucidated for chlorsulfuron in cereals is a testament to the applicability of benzenesulfonylfluoride derivatives in agriculture (Sweetser, Schow, & Hutchison, 1982).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKVSZCAUJWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307529 | |

| Record name | Benzenesulfonylfluoride, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23383-92-8 | |

| Record name | NSC191931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonylfluoride, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[6-[1-(2-Chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid](/img/structure/B1654381.png)

![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)

![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)

![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)

![Benzo[a]phenazine](/img/structure/B1654389.png)

![Methyl 5-bromo-4-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1654391.png)

![n1-[2-Chloro-4-(2-phenyldiaz-1-enyl)phenyl]acetamide](/img/structure/B1654398.png)